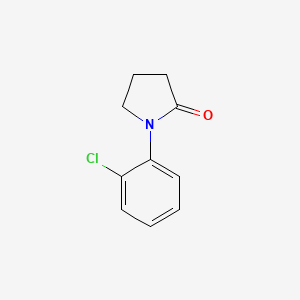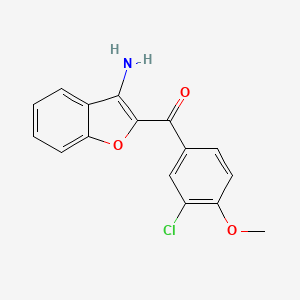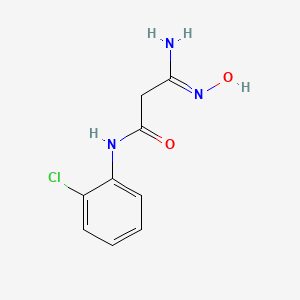
1-(2-Chlorophenyl)pyrrolidin-2-one
Descripción general
Descripción
1-(2-Chlorophenyl)pyrrolidin-2-one is a chemical compound with the linear formula C10H10ClNO . It is a derivative of pyrrolidin-2-one, which is an organic compound consisting of a 5-membered lactam .
Synthesis Analysis
The synthesis of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The synthesis of pyrrolidin-2-ones and 3-iodopyrroles can be achieved via the cascade reactions of N-substituted piperidines .Molecular Structure Analysis
The molecular structure of 1-(2-Chlorophenyl)pyrrolidin-2-one is characterized by a pyrrolidin-2-one ring attached to a 2-chlorophenyl group . The molecular weight of this compound is 195.65 .Chemical Reactions Analysis
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Aplicaciones Científicas De Investigación
Antiarrhythmic Activity
1-(2-Chlorophenyl)pyrrolidin-2-one: derivatives have been investigated for their antiarrhythmic properties. Research suggests that these compounds may interact with α1-adrenergic receptors, potentially contributing to the restoration of normal sinus rhythm .
Drug Design and Development
The pyrrolidine ring serves as a valuable scaffold for drug discovery. Its sp3-hybridization allows efficient exploration of pharmacophore space. Additionally, the non-planarity of the pyrrolidine ring (referred to as “pseudorotation”) enhances three-dimensional coverage. Medicinal chemists have utilized this scaffold to design bioactive molecules for treating various human diseases .
Synthetic Strategies
Researchers have employed two primary synthetic strategies:
- Functionalization of Preformed Rings : For instance, proline derivatives are functionalized pyrrolidine rings .
Stereochemistry and Biological Activity
The stereogenicity of carbons in the pyrrolidine ring significantly impacts biological profiles. Different stereoisomers and spatial orientations of substituents can lead to distinct binding modes with enantioselective proteins. Understanding these relationships is crucial for drug development .
Multi-Component Reactions
An innovative method involves constructing pyrrolidin-5-one-2-carboxamides via a multi-component reaction with solvent participation. This approach offers mild conditions, substrate diversity, and good functional group tolerance .
Cascade Reactions
Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles has been achieved via cascade reactions of N-substituted piperidines. Mechanistically, this process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation .
Mecanismo De Acción
Target of Action
It’s known that pyrrolidin-2-one derivatives possess an affinity for α1-adrenergic receptors . The blockade of α1-adrenoceptor may play a role in restoring normal sinus rhythm .
Mode of Action
The presence of a pyrrol-2-one fragment in drugs and natural compounds has gained significant attention in the development of novel methods of their synthesis . Pyrrolidin-2-ones have been used in the synthesis of various alkaloids .
Biochemical Pathways
Pyrrolidin-2-ones are known to be involved in a variety of biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .
Pharmacokinetics
The presence of the pyrrolidin-2-one moiety in a molecule can contribute to the stereochemistry of the molecule and increase three-dimensional (3d) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .
Result of Action
It’s known that pyrrolidin-2-ones and their derivatives have various significant biological activities, suggesting that these derivatives can be used for the future development of novel compounds active against different infections and diseases .
Action Environment
The presence of the pyrrolidin-2-one moiety in a molecule can efficiently explore the pharmacophore space due to sp3-hybridization .
Propiedades
IUPAC Name |
1-(2-chlorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c11-8-4-1-2-5-9(8)12-7-3-6-10(12)13/h1-2,4-5H,3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCTWLQOBSQILV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)pyrrolidin-2-one | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-2-{[(1-phenylethyl)amino]methyl}phenol](/img/structure/B2804337.png)
![1-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine](/img/structure/B2804341.png)
![N-[(2-chloro-4-fluorobenzyl)oxy]urea](/img/structure/B2804342.png)
![N-[5-(2,6-difluorophenyl)-1H-pyrazol-3-yl]-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2804344.png)
![Benzamide, 2-[[2-chloro-5-(trifluoromethyl)-4-pyrimidinyl]amino]-N,3-dimethyl-](/img/structure/B2804345.png)
![2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B2804347.png)

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methoxypropyl)acetamide](/img/structure/B2804350.png)
![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N,N-bis(2-methoxyethyl)acetamide](/img/structure/B2804353.png)



![(E)-2-amino-N-(2,5-dimethylphenyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2804358.png)
![(E)-N-cyclopropyl-3-(3,4-dimethoxyphenyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acrylamide](/img/structure/B2804359.png)